molecular formula C23H25N3O5S B2865773 Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 890889-54-0

Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2865773
CAS No.: 890889-54-0
M. Wt: 455.53
InChI Key: CGQLANHDWIIASA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 5-position substitution: A 2-cyclopentylacetamido group, which introduces lipophilicity and steric bulk.
  • Ethyl ester moiety: At the 1-position, enhancing solubility in organic solvents.

Properties

IUPAC Name

ethyl 5-[(2-cyclopentylacetyl)amino]-3-(3-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-3-31-23(29)20-17-13-32-21(24-18(27)11-14-7-4-5-8-14)19(17)22(28)26(25-20)15-9-6-10-16(12-15)30-2/h6,9-10,12-14H,3-5,7-8,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQLANHDWIIASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3CCCC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound with a complex thieno[3,4-d]pyridazine core structure. Its unique molecular architecture, characterized by various functional groups such as an ethyl ester, methoxyphenyl group, and cyclopentylacetamido moiety, suggests potential biological activities. This article aims to explore the biological activity of this compound based on available research findings.

  • Molecular Formula : C23H25N3O5S
  • Molecular Weight : Approximately 396.54 g/mol

The compound's structure contributes to its physicochemical properties and potential interactions with biological targets.

The biological activity of this compound has not been extensively studied; however, preliminary investigations suggest interactions with specific receptors and enzymes involved in metabolic pathways. Compounds with similar structures have shown promise in targeting cancer metabolism and other therapeutic areas.

Potential Biological Activities

  • Anticancer Activity : Similar compounds have been noted for their ability to inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators.
  • Antimicrobial Properties : The presence of heterocycles in the structure may contribute to antimicrobial activity against various pathogens.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of the compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features of related compounds.

Compound NameStructural FeaturesUnique Biological Activity
Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateEthoxy group instead of cyclopentylacetamidoPotentially different anticancer profile
5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazinecarboxylic acid ethyl esterLacks cyclopentyl ringFocused on anti-inflammatory effects
2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl]-thieno[2,3-d]pyrimidin}Related pyrimidine structureDifferent nitrogen heterocycle may influence activity

This table emphasizes the unique structural and functional aspects of this compound while highlighting its potential as a distinct entity in medicinal chemistry.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to electron-withdrawing groups (e.g., 4-fluoro or 3-chloro in analogs) due to its electron-donating methoxy (-OCH₃) group .

Synthetic Accessibility: Analogs with amino groups at position 5 (e.g., compounds 26, 28) report yields of 70–72%, suggesting that the acetamido substitution in the target compound may require more complex synthetic steps (e.g., acylation) .

Biological Relevance: While the target compound’s bioactivity is undocumented, its analogs demonstrate tau aggregation inhibition, a mechanism relevant to Alzheimer’s disease. The cyclopentylacetamido group may modulate binding affinity to tau proteins compared to simpler amino substituents .

Comparison with Non-Thienopyridazine Heterocycles

Furazan-Based Energetic Materials ()

While unrelated in application, compounds like 3,4-dinitrofuroxan (DNTF) and 3,4-bis(4′-aminofurazanyl-3′)furoxan (DATF) highlight methodologies for evaluating thermal stability and safety:

  • DATF : Density = 1.795 g/cm³; thermal decomposition at 260°C; low friction/impact sensitivity .
  • Relevance to Target Compound : Thermal analysis (e.g., DSC) and sensitivity testing, as performed for DATF, could be applied to assess the target compound’s stability for pharmaceutical use .

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